1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(2-methylphenyl)ethan-1-one
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Overview
Description
1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(2-methylphenyl)ethan-1-one is a complex organic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(2-methylphenyl)ethan-1-one typically involves multi-step organic reactions. The key steps may include:
- Formation of the triazolopyridazine core through cyclization reactions.
- Introduction of the piperidine ring via nucleophilic substitution.
- Attachment of the ethanone moiety through condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as scale-up processes in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethanone moiety.
Reduction: Reduction reactions could target the triazolopyridazine core or the cyclopropyl group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
Medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting diseases where triazolopyridazines have shown efficacy.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(2-chlorophenyl)ethan-1-one
- 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(2-fluorophenyl)ethan-1-one
Uniqueness
The uniqueness of 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(2-methylphenyl)ethan-1-one lies in its specific substitution pattern, which could confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H25N5O |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-2-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C22H25N5O/c1-15-4-2-3-5-18(15)14-21(28)26-12-10-17(11-13-26)22-24-23-20-9-8-19(16-6-7-16)25-27(20)22/h2-5,8-9,16-17H,6-7,10-14H2,1H3 |
InChI Key |
UEVVRJJPNVSQDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5 |
Origin of Product |
United States |
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